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molecular formula C11H14N2O4 B8634230 Pyrazinecarboxylic acid, (2,2-dimethyl-1-oxopropoxy)methyl ester CAS No. 159187-74-3

Pyrazinecarboxylic acid, (2,2-dimethyl-1-oxopropoxy)methyl ester

Cat. No. B8634230
M. Wt: 238.24 g/mol
InChI Key: MHHHKKRYCHJNLQ-UHFFFAOYSA-N
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Patent
US05496949

Procedure details

A four-necked flask was charged with 127.5 g (0.873 mole) of sodium pyrazinecarboxylate, 119.3 g (0.792 mole) of chloromethyl pivalate and 146 g of dimethylformamide and the internal temperature was maintained under stirring at 105°-110° C. for 8 hours. The reaction mixture was then cooled and transferred to a separatory funnel. After addition of 500 g of toluene, the mixture was washed with 3 portions, or a total of 900 g, of water. From the toluene layer which separated the toluene was first distilled off and the residue was subjected to distillation under reduced pressure to give 147 g of pivaloyloxymethyl pyrazinecarboxylate. Yield: 78% (based on chloromethyl pivalate).
Name
sodium pyrazinecarboxylate
Quantity
127.5 g
Type
reactant
Reaction Step One
Quantity
119.3 g
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([O-:9])=[O:8].[Na+].[C:11]([O:17][CH2:18]Cl)(=[O:16])[C:12]([CH3:15])([CH3:14])[CH3:13].CN(C)C=O>C1(C)C=CC=CC=1>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([O:9][CH2:18][O:17][C:11](=[O:16])[C:12]([CH3:15])([CH3:14])[CH3:13])=[O:8] |f:0.1|

Inputs

Step One
Name
sodium pyrazinecarboxylate
Quantity
127.5 g
Type
reactant
Smiles
N1=C(C=NC=C1)C(=O)[O-].[Na+]
Name
Quantity
119.3 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)OCCl
Name
Quantity
146 g
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
500 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
under stirring at 105°-110° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the internal temperature was maintained
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
WASH
Type
WASH
Details
the mixture was washed with 3 portions
CUSTOM
Type
CUSTOM
Details
From the toluene layer which separated the toluene
DISTILLATION
Type
DISTILLATION
Details
was first distilled off
DISTILLATION
Type
DISTILLATION
Details
the residue was subjected to distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
N1=C(C=NC=C1)C(=O)OCOC(C(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 147 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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